molecular formula C19H22FN7O B2813250 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920366-57-0

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2813250
CAS RN: 920366-57-0
M. Wt: 383.431
InChI Key: IYUIJQBUTILJTB-UHFFFAOYSA-N
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Description

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C19H22FN7O and its molecular weight is 383.431. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Compounds : Research has demonstrated the synthesis of various novel compounds incorporating the triazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine scaffolds. These efforts have led to the creation of derivatives with potential antimicrobial, antitumor, and antibacterial activities. The methodologies involve complex reactions that result in compounds evaluated for their biological activities (S. Riyadh, 2011; H. Bektaş et al., 2010).

Potential Antimicrobial and Antitumor Applications

  • Antimicrobial Activities : Several studies have synthesized compounds with triazolo and pyrimidine derivatives, showing moderate to potent effects against bacterial and fungal species. These findings underscore the potential of such compounds in developing new antimicrobial agents (Y. Mabkhot et al., 2016; T. Farghaly & H. M. Hassaneen, 2013).
  • Antitumor Activities : Research into the synthesis of triazolopyrimidines and related derivatives has identified compounds with promising antitumor properties. These studies highlight the compounds' inhibitory effects on tumor cell lines, suggesting their potential as anticancer agents (N. Zhang et al., 2007).

Structural Characterization and Activity Screening

  • Detailed structural characterization of these compounds, including X-ray diffraction studies, has provided insights into their molecular arrangements and potential interactions with biological targets. This structural information is critical for understanding the activity profiles of these compounds and guiding the design of new derivatives with enhanced biological activities (C. Sanjeevarayappa et al., 2015).

properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN7O/c1-19(2,3)18(28)26-9-7-25(8-10-26)16-15-17(22-12-21-16)27(24-23-15)14-6-4-5-13(20)11-14/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUIJQBUTILJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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